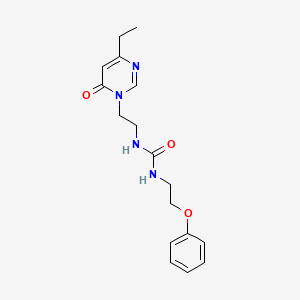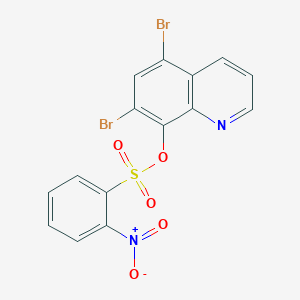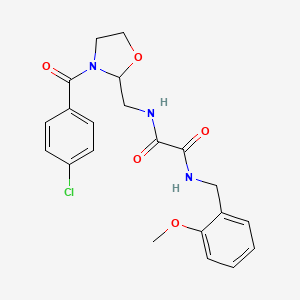
N1-(4-Methylpentan-2-yl)-N4-phenyl-2-(pyrimidin-2-ylsulfanyl)benzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-Methylpentan-2-yl)-N4-phenyl-2-(pyrimidin-2-ylsulfanyl)benzene-1,4-diamine is a complex organic compound with potential applications in various scientific fields. This compound features a benzene ring substituted with a pyrimidin-2-ylsulfanyl group and two amine groups, one of which is attached to a 4-methylpentan-2-yl group and the other to a phenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Methylpentan-2-yl)-N4-phenyl-2-(pyrimidin-2-ylsulfanyl)benzene-1,4-diamine typically involves multi-step organic reactions. The process may start with the preparation of the benzene-1,4-diamine core, followed by the introduction of the pyrimidin-2-ylsulfanyl group through nucleophilic substitution. The final steps involve the alkylation of the amine groups with 4-methylpentan-2-yl and phenyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N1-(4-Methylpentan-2-yl)-N4-phenyl-2-(pyrimidin-2-ylsulfanyl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidin-2-ylsulfanyl group or the aromatic rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology: The compound may serve as a probe for studying biological processes involving sulfur-containing groups.
Industry: It can be used in the synthesis of specialty chemicals or as an intermediate in the production of advanced materials.
Mecanismo De Acción
The mechanism of action of N1-(4-Methylpentan-2-yl)-N4-phenyl-2-(pyrimidin-2-ylsulfanyl)benzene-1,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The pyrimidin-2-ylsulfanyl group may play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N1-(4-Methylpentan-2-yl)-N4-phenylbenzene-1,4-diamine: Lacks the pyrimidin-2-ylsulfanyl group.
N1-(4-Methylpentan-2-yl)-N4-(pyrimidin-2-ylsulfanyl)benzene-1,4-diamine: Lacks the phenyl group.
N4-phenyl-2-(pyrimidin-2-ylsulfanyl)benzene-1,4-diamine: Lacks the 4-methylpentan-2-yl group.
Uniqueness
N1-(4-Methylpentan-2-yl)-N4-phenyl-2-(pyrimidin-2-ylsulfanyl)benzene-1,4-diamine is unique due to the presence of both the pyrimidin-2-ylsulfanyl group and the specific alkyl and aryl substitutions on the amine groups. This combination of functional groups and structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
1-N-(4-methylpentan-2-yl)-4-N-phenyl-2-pyrimidin-2-ylsulfanylbenzene-1,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4S/c1-16(2)14-17(3)25-20-11-10-19(26-18-8-5-4-6-9-18)15-21(20)27-22-23-12-7-13-24-22/h4-13,15-17,25-26H,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQBGZRWYLHIDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)NC1=C(C=C(C=C1)NC2=CC=CC=C2)SC3=NC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-([2,3'-bipyridin]-4-ylmethyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2381488.png)


![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2381494.png)

![4-Chloro-6-[(4-chlorophenyl)sulfanyl]-3-phenylpyridazine](/img/structure/B2381497.png)

![2-(4-ethoxyphenyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide](/img/structure/B2381499.png)
![N-(4-chlorobenzyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2381500.png)


![N-(4-CHLOROPHENYL)-5-CYANO-6-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDRO-[4,4'-BIPYRIDINE]-3-CARBOXAMIDE](/img/structure/B2381506.png)


